Intermediate LogP Value Enables Tunable Lipophilicity Between Symmetric Analogues
3-[Ethyl(methyl)amino]propan-1-ol exhibits a computed XLogP3-AA of 0.3, which falls between 3-(dimethylamino)propan-1-ol (−0.1) and 3-(diethylamino)propan-1-ol (0.7) [1][2][3]. This provides a quantifiable intermediate lipophilicity that is unavailable from either symmetric analogue. For comparison, 3-(dimethylamino)propan-1-ol is approximately 0.4 log units more hydrophilic and the diethyl analogue 0.4 log units more lipophilic than the target [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 3-(Dimethylamino)propan-1-ol: −0.1; 3-(Diethylamino)propan-1-ol: 0.7 |
| Quantified Difference | Target is 0.4 logP units above dimethyl and 0.4 logP units below diethyl analogue |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019–2025 |
Why This Matters
When synthetic or formulation requirements demand a logP near 0.3 for optimal membrane permeability or phase partitioning, neither the dimethyl nor diethyl analogue can substitute without an additive, potentially complicating synthesis or introducing impurities.
- [1] PubChem Compound Summary. CID 14440969, 3-[Ethyl(methyl)amino]propan-1-ol. Property Value: XLogP3-AA 0.3. View Source
- [2] PubChem Compound Summary. CID 76646, 3-(Dimethylamino)propan-1-ol. Property Value: XLogP3-AA -0.1. View Source
- [3] PubChem Compound Summary. CID 12159, 3-(Diethylamino)propan-1-ol. Property Value: XLogP3-AA 0.7. View Source
